molecular formula C21H32N4O2 B5318075 N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide

N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide

Cat. No. B5318075
M. Wt: 372.5 g/mol
InChI Key: JMTJDIGJSDOLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide transaminase, which is responsible for breaking down this compound. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to enhanced N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamideergic neurotransmission. This can lead to a variety of therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to enhanced N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamideergic neurotransmission. This can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing pain perception. Additionally, CPP-115 has been shown to have a low potential for abuse and addiction, making it a promising candidate for treating addiction.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its selectivity for N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide transaminase, which reduces the potential for off-target effects. Additionally, CPP-115 has been shown to have a low potential for abuse and addiction, making it a safer option for research. However, one limitation of CPP-115 is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential in treating addiction, particularly cocaine and nicotine addiction. Additionally, CPP-115 may have potential in treating other neurological disorders, such as epilepsy and anxiety disorders. Further research is needed to fully understand the potential therapeutic applications of CPP-115.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction between 2-methoxyphenylpiperazine and 1-bromo-3-chloropropane to form 1-(2-methoxyphenyl)piperazine-3-chloropropane. This intermediate is then reacted with 1-piperidinylacetic acid to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPP-115 has been investigated for its potential in treating addiction, particularly cocaine and nicotine addiction.

properties

IUPAC Name

N-cyclopropyl-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-27-20-7-3-2-6-19(20)25-13-11-24(12-14-25)18-5-4-10-23(15-18)16-21(26)22-17-8-9-17/h2-3,6-7,17-18H,4-5,8-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTJDIGJSDOLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.